molecular formula C23H18ClF3N2O B11541390 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole

Cat. No.: B11541390
M. Wt: 430.8 g/mol
InChI Key: OBNXIOQPIVMJTI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of three different phenyl groups, each substituted with distinct functional groups: a chlorine atom, a methoxy group, and a trifluoromethyl group. These substitutions confer unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction is usually carried out under acidic or basic conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-[3-(methyl)phenyl]-4,5-dihydro-1H-pyrazole
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-[3-(fluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole

Uniqueness

The presence of the trifluoromethyl group in 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C23H18ClF3N2O

Molecular Weight

430.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole

InChI

InChI=1S/C23H18ClF3N2O/c1-30-20-11-7-16(8-12-20)22-14-21(15-5-9-18(24)10-6-15)28-29(22)19-4-2-3-17(13-19)23(25,26)27/h2-13,22H,14H2,1H3

InChI Key

OBNXIOQPIVMJTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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